L-蛋氨酸对硝基苯胺

描述

L-Methionine p-nitroanilide is a derivative of Methionine . It is used as a substrate for hMetAP2 .

Synthesis Analysis

The synthesis of L-Methionine p-nitroanilide involves the hydrolysis of a substrate that is a methionyl analogue of p-nitroaniline (L-Met-p-NA), which releases the chromogenic product p-nitroaniline .Molecular Structure Analysis

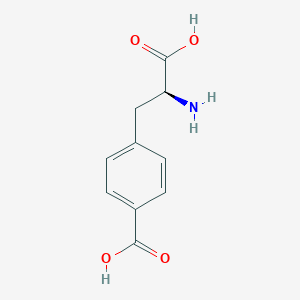

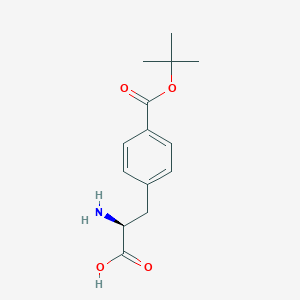

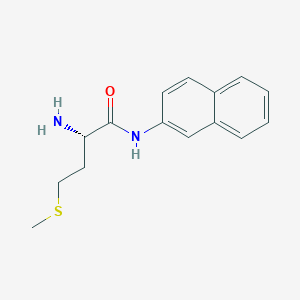

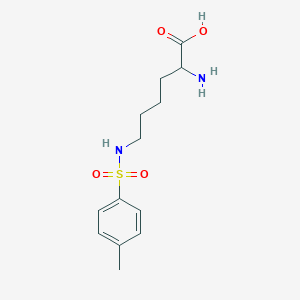

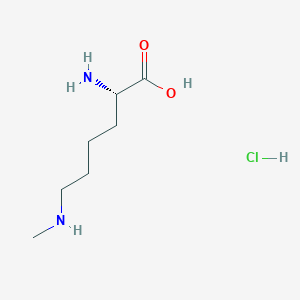

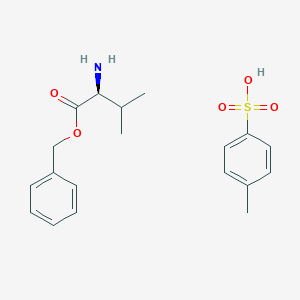

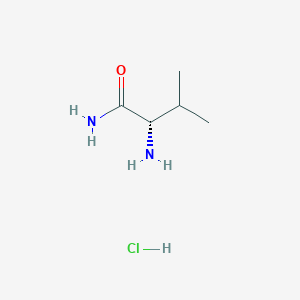

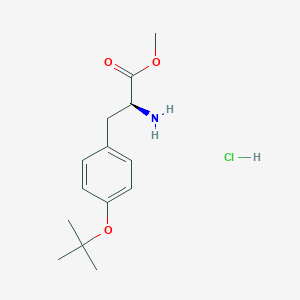

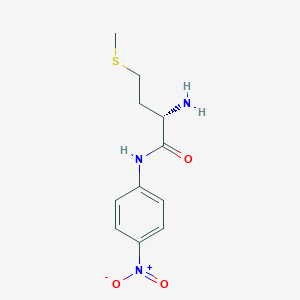

The empirical formula of L-Methionine p-nitroanilide is C11H15N3O3S . Its molecular weight is 269.32 . The SMILES string is CSCCC@HC(=O)Nc1ccc(cc1)N+[O-] and the InChI is 1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 .Chemical Reactions Analysis

The chemical reaction of L-Methionine p-nitroanilide involves the hydrolysis of a substrate that is a methionyl analogue of p-nitroaniline (L-Met-p-NA), which releases the chromogenic product p-nitroaniline .科学研究应用

酶测定:L-蛋氨酸对硝基苯胺作为蛋氨酸氨基肽酶 (MetAPs) 分光光度测定中的底物。该应用允许连续监测酶活性,并可用于筛选 MetAP 抑制剂 (Mitra 等人,2006 年)。

癌症治疗:L-蛋氨酸在癌细胞中起着至关重要的作用,细胞变得依赖于它。对 L-蛋氨酸酶(一种靶向 L-蛋氨酸的酶)的研究显示出治疗各种癌症的潜力。它突出了 L-蛋氨酸在癌细胞中基因激活和失活中的作用 (Sharma 等人,2014 年)。

保护免受化学毒性:研究表明,L-蛋氨酸可以减轻呋喃唑酮 (FUZ) 等某些药物的毒性作用,减少激素紊乱和遗传毒性 (Ahmed 等人,2008 年)。

蛋氨酸代谢:对蛋氨酸代谢的研究,尤其是在膳食蛋氨酸过量或接触一氧化二氮的条件下,提供了对蛋氨酸稳态中涉及的生化途径和调节机制的见解 (Frontiera 等人,1994 年)。

酶的生化表征:L-蛋氨酸对硝基苯胺用于酶的生化表征,例如来自结核分枝杆菌的蛋氨酸氨基肽酶,有助于理解酶动力学和金属辅助因子的作用 (Narayanan 等人,2008 年)。

肽底物中的氧化效应:氧化肽底物中的蛋氨酸的影响,例如对人弹性蛋白酶的影响,提供了对生化相互作用和潜在治疗应用的见解 (Del Mar 等人,1979 年)。

药物递送系统:L-蛋氨酸对硝基苯胺在药物递送系统中进行了研究,特别是在设计寡肽侧链以通过溶酶体酶有效降解方面 (Duncan 等人,1983 年)。

医学中的电化学测定:对 L-蛋氨酸在医学背景下的电化学测定的研究,例如监测生物样品中的氨基酸水平,是一项重要的应用 (Sasikumar,2018 年)。

麻醉剂的神经效应:对一氧化二氮等麻醉剂的神经效应的研究表明蛋氨酸合酶活性及其对记忆损伤的影响 (Culley 等人,2007 年)。

农业应用:对与 L-蛋氨酸相关的蛋氨酰-蛋氨酸在水产养殖中的研究证明了其作为海洋生物饲料补充剂的有效性 (Parker 等人,2021 年)。

蛋氨酸生产及应用:对蛋氨酸生产及其在食品和制药等各个行业的应用的批判性综述突出了蛋氨酸在全球市场中的重要性 (Willke,2014 年)。

内皮细胞中的抗氧化作用:L-蛋氨酸作为内皮细胞中抗氧化剂的作用,可能与炎症状态和氧化应激有关,是一个重要的研究领域 (Erdmann 等人,2005 年)。

作用机制

Target of Action

L-Methionine p-nitroanilide is a derivative of the essential amino acid Methionine . Its primary target is the enzyme Methionine Aminopeptidase (MetAP) . MetAP is involved in the removal of the amino-terminal methionine from newly synthesized polypeptides .

Mode of Action

L-Methionine p-nitroanilide acts as a substrate for MetAP . The interaction between the compound and MetAP leads to biochemical reactions that are crucial for protein synthesis and post-translational modification .

Biochemical Pathways

The action of L-Methionine p-nitroanilide affects the protein synthesis pathway. Specifically, it influences the N-terminal methionine excision (NME) from the polypeptides during protein synthesis . This process is vital for the general metabolism of amino acids and proteins, activation and inactivation of biologically active peptides, and protein degradation and antigen processing .

Pharmacokinetics

It’s known that the compound’s action can be influenced by various factors such as temperature and ph . For instance, the enzyme activity was found to have a temperature and pH optimum of 50 °C and 8.5, respectively .

Result of Action

The action of L-Methionine p-nitroanilide leads to changes in protein synthesis and post-translational modification. This can have significant effects at the molecular and cellular levels, influencing the growth and development of cells .

Action Environment

The efficacy and stability of L-Methionine p-nitroanilide can be influenced by environmental factors such as temperature and pH . For example, the enzyme activity was found to be stable at 50 °C with a half-life of more than 8 hours . Moreover, the enzyme activity was enhanced by Mg 2+ and Co 2+ and was inhibited by Fe 2+ and Cu 2+ .

生化分析

Biochemical Properties

L-Methionine p-nitroanilide interacts with several enzymes and proteins. For instance, it is used as a substrate for the enzyme Methionine Aminopeptidase (MetAP) from Mycobacterium smegmatis . The nature of this interaction involves the removal of the amino terminal methionine from newly synthesized polypeptides .

Cellular Effects

The effects of L-Methionine p-nitroanilide on cells are primarily observed through its interactions with enzymes like MetAP. By acting as a substrate for MetAP, L-Methionine p-nitroanilide plays a role in protein synthesis and post-translational modification .

Molecular Mechanism

At the molecular level, L-Methionine p-nitroanilide exerts its effects through binding interactions with enzymes such as MetAP. It serves as a substrate for MetAP, facilitating the removal of the amino terminal methionine from newly synthesized polypeptides .

Temporal Effects in Laboratory Settings

In laboratory settings, L-Methionine p-nitroanilide exhibits stability at a temperature of 50 °C with a half-life of more than 8 hours . This stability allows for long-term effects on cellular function to be observed in in vitro studies .

Metabolic Pathways

L-Methionine p-nitroanilide is involved in the metabolic pathway of protein synthesis, specifically in the removal of the amino terminal methionine from newly synthesized polypeptides .

属性

IUPAC Name |

(2S)-2-amino-4-methylsulfanyl-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-18-7-6-10(12)11(15)13-8-2-4-9(5-3-8)14(16)17/h2-5,10H,6-7,12H2,1H3,(H,13,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBWRAWSHVJPTL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975824 | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6042-04-2 | |

| Record name | Methionine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006042042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Nitrophenyl)methioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying Methionine Aminopeptidases (MetAPs) from extremophiles like Thermococcus sp. NA1?

A1: MetAPs play a crucial role in removing N-terminal methionine residues from proteins, a process vital for protein maturation and function [, ]. Studying MetAPs from extremophiles like Thermococcus sp. NA1 offers valuable insights into enzyme adaptations to extreme environments. These enzymes often exhibit remarkable thermostability and activity under harsh conditions, making them attractive targets for industrial applications where such properties are desirable [].

Q2: How is L-Methionine p-nitroanilide used in studying MetAPs?

A2: L-Methionine p-nitroanilide serves as a chromogenic substrate for MetAPs. When the enzyme cleaves the amide bond between methionine and p-nitroaniline, the latter is released, resulting in a yellow color that can be measured spectrophotometrically []. This allows researchers to easily monitor enzyme activity and determine kinetic parameters like Km and Vmax, providing valuable insights into the enzyme's catalytic mechanism and substrate specificity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。